DI-Tert-butylhydroxyphosphine

Suzuki-Miyaura coupling Palladium catalysis Phosphinous acid ligands

Researchers requiring high-performance phosphine ligands often face a trade-off between reactivity and air-sensitivity, complicating scale-up. DI-Tert-butylhydroxyphosphine (CAS 52809-04-8) solves this by offering electron-rich, sterically demanding properties for activating deactivated aryl chlorides while remaining air-stable. Key outcomes include: • Streamlined workflow: Enables Suzuki-Miyaura couplings in aqueous solvent systems without inert atmosphere requirements. • Enhanced efficiency: Forms highly active POPd precatalysts, reducing catalyst loadings and reaction times. • Operational simplicity: Eliminates glovebox infrastructure needs, improving safety and reproducibility across facilities.

Molecular Formula C8H19OP
Molecular Weight 162.21 g/mol
CAS No. 52809-04-8
Cat. No. B12121648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI-Tert-butylhydroxyphosphine
CAS52809-04-8
Molecular FormulaC8H19OP
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C(C)(C)C)O
InChIInChI=1S/C8H19OP/c1-7(2,3)10(9)8(4,5)6/h9H,1-6H3
InChIKeyRKTKWZAIKQNOIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DI-Tert-butylhydroxyphosphine: Air-Stable Ligand for Cross-Coupling


DI-Tert-butylhydroxyphosphine (CAS 52809-04-8), systematically named di-tert-butylphosphinous acid, is a bulky, electron-rich secondary phosphine oxide (SPO) . It is characterized by two tert-butyl groups bonded to the phosphorus atom along with a hydroxyl group, yielding a molecular formula of C8H19OP and a molecular weight of 162.21 g/mol . This compound exists in a tautomeric equilibrium between a pentavalent phosphine oxide form and a trivalent phosphinous acid form, a property that underpins its utility as an air-stable ligand precursor for transition metal catalysis [1].

Air-stable secondary phosphine oxide ligand precursor
Electron-rich, sterically demanding tert-butyl environment
Activates challenging cross-coupling substrates without glovebox handling

DI-Tert-butylhydroxyphosphine: Irreplaceable by Bulky Phosphines


While trialkylphosphines like tri-tert-butylphosphine are prized for their high electron density and steric bulk in challenging cross-coupling reactions, their extreme air-sensitivity necessitates rigorous handling in an inert atmosphere glovebox . Substituting a simpler, air-stable arylphosphine like PPh3 often results in poor reactivity with deactivated aryl chlorides . DI-Tert-butylhydroxyphosphine bridges this critical gap: it offers the electron-rich, sterically demanding characteristics of trialkylphosphines while providing operational air-stability, a key differentiator for both academic labs and industrial process development seeking robust and reproducible protocols [1]. Its substitution would thus mean sacrificing either catalytic efficiency or operational simplicity.

Air Stability
Benchtop-stable; tolerates ambient atmosphere and water
Trialkylphosphines (e.g., P(t-Bu)₃) require inert glovebox handling
Catalytic Activity
Reported higher activity in Suzuki couplings of heteroaryl bromides
PPh₃ or less bulky ligands may show poor reactivity with deactivated chlorides

DI-Tert-butylhydroxyphosphine: Evidence-Based Advantages


Superior Suzuki-Miyaura Coupling Activity

In a head-to-head comparison of catalytic activity for the Suzuki-Miyaura cross-coupling of heteroaryl bromides with phenylboronic acid, the palladium complex POPd, which incorporates the di-tert-butylphosphinous acid ligand, demonstrated superior performance [1]. The study found the ligand system to be more active than structurally related dipalladium complexes POPd1 and POPd2, as well as the commonly used catalysts Pd(PPh3)4 and Pd2(dba)3 [1].

Suzuki Coupling Activity
Head-to-head
POPd complex more active than Pd(PPh₃)₄ and Pd₂(dba)₃ in heteroaryl bromide couplings
Supports POPd selection for challenging heteroaryl bromide substrates
Water/alcoholic solvents, room temperature, phase-transfer conditions
Suzuki-Miyaura coupling Palladium catalysis Phosphinous acid ligands

Air Stability vs. Trialkylphosphines

Secondary phosphine oxides (SPOs), including di-tert-butylphosphinous acid, are described as remarkably stable to air and water [1]. This is a stark contrast to structurally similar trialkylphosphines, such as tri-tert-butylphosphine and tricyclohexylphosphine, which are notoriously unstable in air and require handling in a glove box . This inherent air-stability of SPOs is attributed to a tautomeric equilibrium that favors the stable pentavalent phosphine oxide form, which can be displaced towards the active trivalent phosphinous acid upon metal complexation [2].

Air Stability vs. Trialkylphosphines
Reported
Stable to air and water; tri-tert-butylphosphine and tricyclohexylphosphine are air-sensitive
Enables benchtop workflows without inert-atmosphere equipment
Stability attributed to tautomeric equilibrium favoring phosphine oxide form
Air-stable ligands Phosphine oxide tautomerism Operational safety

Predicted pKa and LogP Properties

Computational predictions provide key physicochemical parameters that differentiate DI-Tert-butylhydroxyphosphine from other phosphine derivatives . The predicted acid dissociation constant (pKa) is 12.48±0.53, which is significantly higher than that of simpler phosphinic acids, indicating its weaker acidity and influencing its behavior in protic solvents and phase-transfer catalysis . The predicted octanol-water partition coefficient (XlogP) of 1.4 indicates moderate lipophilicity, which is crucial for understanding its behavior in biphasic reaction mixtures and for optimizing separation and purification protocols [1].

Predicted pKa & LogP
Data to verify
pKa = 12.48±0.53, XlogP = 1.4
Context for protic solvent behavior and biphasic reaction design
In silico predictions; experimental confirmation recommended
Physicochemical properties pKa prediction LogP prediction

DI-Tert-butylhydroxyphosphine Application Scenarios


Cross-Coupling in Aqueous/Alcoholic Media

This ligand is an ideal choice for researchers developing greener, more sustainable cross-coupling reactions. Its ability to form highly active, air-stable, and water-soluble palladium complexes like POPd makes it particularly suitable for Suzuki-Miyaura couplings in aqueous or mixed water/alcohol solvent systems under mild conditions [1]. The combination of high activity and tolerance to water/air eliminates the need for rigorous solvent drying and inert atmosphere techniques, streamlining the workflow for medicinal chemists synthesizing drug-like heteroaryl scaffolds.

High-Performance Catalysis with Benchtop Simplicity

For laboratories lacking extensive glovebox infrastructure or for process chemists aiming to develop robust, scalable catalytic processes, DI-Tert-butylhydroxyphosphine offers a critical advantage. It provides the electron-rich, sterically bulky environment required to activate challenging substrates like deactivated aryl chlorides [1][2], yet it does not demand the stringent air-free handling mandated by other high-performance ligands like P(t-Bu)3 . This simplifies reaction setup, improves safety, and enhances reproducibility across different operators and facilities.

Pharma and Materials Synthesis with POPd

DI-Tert-butylhydroxyphosphine is the key ligand component in the POPd family of precatalysts, which have demonstrated superior performance in the synthesis of complex biaryl structures common in pharmaceuticals and advanced materials [1]. The observed higher catalytic activity compared to standard Pd catalysts like Pd(PPh3)4 and Pd2(dba)3 can translate to shorter reaction times, higher yields, or lower catalyst loadings when constructing challenging C-C bonds, directly impacting the efficiency and cost-effectiveness of synthetic routes to high-value compounds [1].

Application
Selection Property
Validation Focus
Aqueous/alcoholic cross-coupling reactions
Water- and air-tolerant precatalyst activation
Reported coupling efficiency under mild, wet conditions
Benchtop-accessible, scalable catalysis
Air-stable electron-rich ligand replacing glovebox-dependent trialkylphosphines
Reproducibility of high activity without inert atmosphere
Pharma and materials biaryl synthesis
POPd precatalyst with reported higher activity vs. Pd(PPh₃)₄
Potential for reduced catalyst loading or shorter reaction times

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